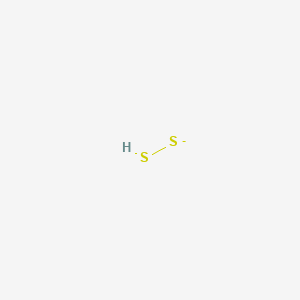
Disulfanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfanide is a sulfur hydride. It is a conjugate base of a disulfane. It is a conjugate acid of a disulfide(2-).
Análisis De Reacciones Químicas
Chemical Reactions Involving Disulfanides
Disulfanides undergo a variety of chemical reactions, which can be categorized into oxidation, reduction, and exchange reactions.
Oxidation Reactions
Disulfanides can be formed through the oxidation of thiols (R−SH) under various conditions:
2 RSH⇌RSSR+2 H++2 e−
Common oxidants used in this transformation include oxygen, hydrogen peroxide, and iodine. The reaction can also proceed via sulfenic acid intermediates, highlighting the complexity of disulfide formation in biological systems .
Reduction Reactions
The reduction of disulfanides back to thiols is equally important:
RSSR+H2⇌2 RSH
This process can be facilitated by various reducing agents such as hydrides (e.g., sodium borohydride), thiols (e.g., β-mercaptoethanol), or dithiothreitol. These agents promote thiol-disulfide exchange reactions, which are critical in many biochemical applications .
Thiol-Disulfide Exchange Reactions
Disulfides can participate in thiol-disulfide exchange reactions:
RSSR+R SH⇌R S SR+RSH
These exchanges are often catalyzed by enzymes or occur spontaneously under equilibrium conditions, playing a vital role in protein folding and stability .
Kinetics of Disulfanide Reactions
The kinetics of disulfide reactions vary significantly based on their structure and the nature of the reactants involved. For instance, five-membered ring disulfides exhibit markedly higher reactivity compared to linear disulfides due to favorable electrostatic interactions during the reaction process .
Rate Constants
The rate constants for various disulfide reactions can differ by several orders of magnitude. For example, studies have shown that selected disulfides react rapidly with oxidants, with variations in rate constants exceeding 104. This variability is crucial for designing effective scavengers and stabilizing proteins .
Propiedades
Número CAS |
26693-74-3 |
|---|---|
Fórmula molecular |
HS2- |
Peso molecular |
65.14 g/mol |
InChI |
InChI=1S/H2S2/c1-2/h1-2H/p-1 |
Clave InChI |
BWGNESOTFCXPMA-UHFFFAOYSA-M |
SMILES |
S[S-] |
SMILES canónico |
S[S-] |
Key on ui other cas no. |
26693-74-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















